Cas no 82009-34-5 (Cilastatin)

Cilastatin is a selective, reversible inhibitor of renal dehydropeptidase I (DHP-1), an enzyme responsible for the degradation of certain beta-lactam antibiotics, such as imipenem. By inhibiting DHP-1, cilastatin prevents the renal metabolism of these antibiotics, thereby enhancing their urinary recovery and prolonging their therapeutic efficacy. This mechanism is particularly valuable in combination therapies, where cilastatin is co-administered with imipenem to improve pharmacokinetic stability and reduce nephrotoxicity risks. Its specificity for DHP-1 ensures minimal interference with other metabolic pathways, making it a critical adjunct in antibiotic regimens. Cilastatin's role in preserving antibiotic activity underscores its importance in treating severe bacterial infections.
Cilastatin structure
Cilastatin structure
商品名:Cilastatin
CAS番号:82009-34-5
MF:C16H26N2O5S
メガワット:358.453043460846
MDL:MFCD00867379
CID:60396
PubChem ID:6435415

Cilastatin 化学的及び物理的性質

名前と識別子

    • Cilastatin
    • (r-(r*,s*-(z)))-)carbonyl)amino)
    • mk-791
    • Cilastain
    • (2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid
    • Cilastatin acid
    • (Z)-7-[(2S)-2-Amino-3-hydroxy-3-oxopropyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
    • (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
    • (Z)-7-[(2R)-(2-amino-2-carboxyethyl)thio]-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid
    • (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]he
    • [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]-2-heptenoic acid
    • Cilastatin AMMoniuM Salt
    • Cilastatin Monosodium Salt
    • Cilastatina
    • Cilastatina [Spanish]
    • Cilastatine
    • Cilastatine [French]
    • Cilastatinum [Latin]
    • (2Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid (ACI)
    • 2-Heptenoic acid, 7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]-, [R-[R*,S*-(Z)]]- (ZCI)
    • Cilastin
    • 141A6AMN38
    • AKOS015962144
    • CILASTATIN [WHO-DD]
    • CHEBI:3697
    • (L)-7-(2-Amino-2-carboxy-ethylsulfanyl)-2-[(2,2-dimethyl-cyclopropanecarbonyl)-amino]-hept-2-enoic acid
    • Cilastastin
    • D07698
    • 82009-34-5
    • NCGC00181346-01
    • CILASTATIN [INN]
    • BIDD:GT0782
    • DS-11972
    • DB01597
    • (Z)-7-(((R)-2-amino-2-carboxyethyl)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid
    • MK0791
    • Cilastatin [INN:BAN]
    • HY-A0166
    • CILASTATIN [MI]
    • GTPL5166
    • (Z)-(S)-6-carboxy-6-[(S)-2,2-dimethylcyclopropanecarboxamido]hex-5-enyl-L-cysteine
    • (Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]-oxomethyl]amino]-2-heptenoic acid
    • A840230
    • NS00000334
    • AC-268
    • UNII-141A6AMN38
    • EINECS 279-875-8
    • CS-8177
    • CILASTATIN [VANDF]
    • MFCD00867379
    • Cilastatinum
    • EX-A4954
    • SR-01000781260-3
    • 2-Heptenoic acid, 7-((2-amino-2-carboxyethyl)thio)-2-(((2,2-dimethylcyclopropyl)carbonyl)amino)-, (R-(R*,S*-(Z)))-
    • SR-01000781260
    • BDBM50367502
    • DTXSID8048238
    • (Z)-7-[(2R)-2-azanyl-3-oxidanyl-3-oxidanylidene-propyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropyl]carbonylamino]hept-2-enoic acid
    • 81129-83-1
    • Q418201
    • Cilastatin (INN)
    • CHEMBL766
    • (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid
    • 2-Heptenoic acid, 7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-, (2Z)-
    • MK 0791
    • (Z)-7-((R)-2-Amino-2-carboxy-ethylsulfanyl)-2-[((S)-2,2-dimethyl-cyclopropanecarbonyl)-amino]-hept-2-enoic acid
    • MK791
    • SCHEMBL37051
    • (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoic acid
    • C01675
    • Monosodium Salt, Cilastatin
    • (L)-7-(2-Amino-2-carboxy-ethylsulfanyl)-2-((2,2-dimethyl-cyclopropanecarbonyl)-amino)-hept-2-enoic acid
    • (Z)-7-((2R)-2-amino-2-carboxyethyl)sulfanyl-2-(((1S)-2,2-dimethylcyclopropanecarbonyl)amino)hept-2-enoic acid
    • (2Z)-7-(((2R)-2-amino-2-carboxyethyl)sulfanyl)-2-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)hept-2-enoic acid
    • (Z)-(S)-6-Carboxy-6-((S)-2,2-dimethylcyclopropanecarboxamido)hex-5-enyl-L-cysteine
    • MK 791
    • (2Z)-7-(((2R)-2-amino-2-carboxyethyl)sulfanyl)-2-(((1S)-2,2-dimethylcyclopropyl)formamido)hept-2-enoic acid
    • (Z)-7-((R)-2-Amino-2-carboxy-ethylsulfanyl)-2-(((S)-2,2-dimethyl-cyclopropanecarbonyl)-amino)-hept-2-enoic acid
    • Salt, Cilastatin Monosodium
    • DTXCID3028213
    • Cilastatinum (Latin)
    • 2-Heptenoic acid, 7-(((2R)-2-amino-2-carboxyethyl)thio)-2-((((1S)-2,2-dimethylcyclopropyl)carbonyl)amino)-, (2Z)-
    • Sodium, Cilastatin
    • MDL: MFCD00867379
    • インチ: 1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
    • InChIKey: DHSUYTOATWAVLW-WFVMDLQDSA-N
    • ほほえんだ: C([C@H]1CC1(C)C)(=O)N/C(/C(=O)O)=C\CCCCSC[C@H](N)C(=O)O

計算された属性

  • せいみつぶんしりょう: 358.156243g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 358.156243g/mol
  • 単一同位体質量: 358.156243g/mol
  • 水素結合トポロジー分子極性表面積: 155Ų
  • 重原子数: 24
  • 複雑さ: 519
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.275
  • ゆうかいてん: 149-158°C
  • ふってん: 655.5°C at 760 mmHg
  • フラッシュポイント: 350.2±31.5 °C
  • 屈折率: 1.569
  • ようかいど: 生物体外In Vitro:DMSO溶解度15 mg/mL(41.85 mM;Need ultrasonic)
  • PSA: 155.02000
  • LogP: 2.52380

Cilastatin セキュリティ情報

Cilastatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-222756-0.25g
(2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoic acid
82009-34-5 90%
0.25g
$997.0 2023-11-13
TRC
C441100-10mg
Cilastatin
82009-34-5
10mg
$ 63.00 2023-09-08
eNovation Chemicals LLC
K35552-1g
CILASTATIN
82009-34-5 97%
1g
$198 2024-05-23
Ambeed
A371776-25g
(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid
82009-34-5 95%
25g
$1593.0 2025-02-22
eNovation Chemicals LLC
D583173-5g
Cilastatin
82009-34-5 95%
5g
$615 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YK139-200mg
Cilastatin
82009-34-5 95%
200mg
273.0CNY 2021-08-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2583-10 mg
Cilastatin
82009-34-5 99.71%
10mg
¥442.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YK139-1g
Cilastatin
82009-34-5 95%
1g
823.0CNY 2021-08-04
abcr
AB509398-5 g
Cilastatin, 95%; .
82009-34-5 95%
5g
€544.60 2023-05-18
eNovation Chemicals LLC
D583173-1g
Cilastatin
82009-34-5 95%
1g
$235 2024-05-24

Cilastatin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium ,  Potassium iodide Solvents: Methanol ,  Toluene
1.2 -
リファレンス
New approach to the synthesis of cilastatin, the inhibitor of renal dipeptidase
Vinogradov, M. G.; Kaigorodova, L. N.; Chel'tsova-Bebutova, G. V.; Gorshkova, L. S.; Starostin, E. K.; et al, Izvestiya Akademii Nauk, 1995, (1), 171-5

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Methanol ,  Ammonia
リファレンス
Inhibition of the mammalian β-lactamase renal dipeptidase (dehydropeptidase-I) by Z-2-(acylamino)-3-substituted-propenoic acids
Graham, Donald W.; Ashton, Wallace T.; Barash, Louis; Brown, Jeannette E.; Brown, Ronald D.; et al, Journal of Medicinal Chemistry, 1987, 30(6), 1074-90

Cilastatin Raw materials

Cilastatin Preparation Products

Cilastatin 関連文献

Cilastatinに関する追加情報

Recent Advances in Cilastatin (82009-34-5) Research: A Comprehensive Review

Cilastatin (CAS: 82009-34-5) is a well-known dehydropeptidase-I (DHP-I) inhibitor, primarily used in combination with imipenem to prevent renal metabolism of the latter, thereby enhancing its therapeutic efficacy. Recent studies have expanded our understanding of Cilastatin's pharmacological properties, mechanisms of action, and potential applications beyond its traditional use. This research briefing synthesizes the latest findings on Cilastatin, focusing on its chemical properties, therapeutic applications, and emerging roles in drug development.

One of the most significant advancements in Cilastatin research is its role in mitigating nephrotoxicity associated with antibiotic therapies. A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cilastatin not only inhibits renal dehydropeptidase but also exhibits direct protective effects on renal tubular cells. The study utilized in vitro models to show that Cilastatin reduces oxidative stress and inflammation markers in proximal tubular cells exposed to nephrotoxic agents. These findings suggest potential applications in preventing drug-induced kidney injury beyond its current use with imipenem.

Recent structural-activity relationship (SAR) studies have provided new insights into the molecular interactions of Cilastatin. Research published in Bioorganic & Medicinal Chemistry Letters (2024) employed X-ray crystallography and molecular docking to elucidate the precise binding mechanism of Cilastatin (82009-34-5) with human renal dipeptidase. The study identified key hydrogen bond interactions and hydrophobic contacts that contribute to its high binding affinity, information that could guide the development of more potent DHP-I inhibitors.

In the field of drug delivery, innovative formulations incorporating Cilastatin have shown promise. A 2024 patent application describes a novel nanoparticle-based delivery system co-encapsulating Cilastatin and β-lactam antibiotics. This system demonstrated enhanced stability and targeted delivery to infection sites in animal models, potentially addressing limitations of current combination therapies. The technology could lead to improved treatment regimens for multidrug-resistant infections.

Emerging research has also explored Cilastatin's potential in oncology. Preliminary findings presented at the 2024 American Association for Cancer Research annual meeting suggest that Cilastatin may modulate tumor microenvironment through effects on extracellular matrix remodeling. While these findings are preliminary, they open new avenues for investigating Cilastatin's applications beyond infectious diseases.

From a manufacturing perspective, recent advances in the synthesis of Cilastatin (82009-34-5) have been reported. A green chemistry approach published in Organic Process Research & Development (2023) describes an improved synthetic route with higher yield and reduced environmental impact. The new method utilizes biocatalysis for key steps, demonstrating the pharmaceutical industry's shift toward sustainable production methods for established drugs like Cilastatin.

In conclusion, recent research on Cilastatin (82009-34-5) has expanded our understanding of its mechanisms and potential applications. While its primary use remains in combination with imipenem, emerging evidence suggests broader therapeutic possibilities in nephroprotection, drug delivery, and possibly oncology. These developments highlight the importance of continued research on this well-established compound, which may lead to novel clinical applications and improved formulations in the coming years.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:82009-34-5)Cilastatin
sfd6295
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:82009-34-5)Cilastatin
A840230
清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):152.0/448.0/741.0/1434.0